molecular formula C24H27N5O B15021901 2-[(2,4-dimethylphenyl)amino]-4-(4-isopropylphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

2-[(2,4-dimethylphenyl)amino]-4-(4-isopropylphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B15021901
M. Wt: 401.5 g/mol
InChI Key: YGHNDBYICMSUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrimido-triazinone class, characterized by a fused heterocyclic core structure. Its chemical scaffold includes a 2,4-dimethylphenylamino substituent at position 2, a 4-isopropylphenyl group at position 4, and a methyl group at position 8 (Figure 1). Such substitutions influence its physicochemical properties, including solubility, lipophilicity, and intermolecular interactions, which are critical for pharmacological activity .

Properties

Molecular Formula

C24H27N5O

Molecular Weight

401.5 g/mol

IUPAC Name

2-(2,4-dimethylanilino)-8-methyl-4-(4-propan-2-ylphenyl)-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C24H27N5O/c1-14(2)18-7-9-19(10-8-18)22-27-23(26-20-11-6-15(3)12-16(20)4)28-24-25-17(5)13-21(30)29(22)24/h6-14,22H,1-5H3,(H2,25,26,27,28)

InChI Key

YGHNDBYICMSUQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(N3C(=O)C=C(N=C3N2)C)C4=CC=C(C=C4)C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dimethylphenyl)amino]-4-(4-isopropylphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimido[1,2-a][1,3,5]triazin-6-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the 2,4-dimethylphenyl and 4-isopropylphenyl groups through nucleophilic substitution reactions.

    Final Assembly: Coupling of the intermediate products to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dimethylphenyl)amino]-4-(4-isopropylphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[(2,4-dimethylphenyl)amino]-4-(4-isopropylphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,4-dimethylphenyl)amino]-4-(4-isopropylphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following structurally related compounds exhibit variations in substituents, which directly impact their molecular properties and biological activities:

Compound Name Substituents (Position 2 / Position 4) Key Structural Differences Physicochemical Impact
Target Compound 2,4-Dimethylphenylamino / 4-Isopropylphenyl Reference compound for comparison High lipophilicity (logP ~4.2) due to isopropyl group
4-(3-Methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one 4-Methylphenylamino / 3-Methoxyphenyl Methoxy group at position 4 Increased polarity (logP ~3.5); improved solubility
2-[(2,3-Dimethylphenyl)amino]-4-(4-fluorophenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one 2,3-Dimethylphenylamino / 4-Fluorophenyl Fluorine atom at position 4 Enhanced metabolic stability; moderate logP (~3.8)
4-(4-Methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one 4-Methylphenylamino / 4-Methoxyphenyl Methoxy group at para position Higher aqueous solubility (logP ~2.9)
8-Methyl-2-[(3-methylphenyl)amino]-4-phenyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one 3-Methylphenylamino / Phenyl Unsubstituted phenyl at position 4 Reduced steric hindrance; lower logP (~3.1)

Key Observations:

Lipophilicity : The target compound’s 4-isopropylphenyl group confers higher lipophilicity compared to methoxy or fluorine-containing analogs . This property may enhance membrane permeability but reduce aqueous solubility.

Metabolic Stability : Fluorine substitution (as in ) improves resistance to oxidative metabolism, whereas methoxy groups () may increase susceptibility to demethylation.

Research Findings and Pharmacological Implications

Binding Affinity and Selectivity

  • Target Compound : Preliminary molecular docking studies suggest strong interactions with ATP-binding pockets in kinase targets due to its isopropyl group’s van der Waals interactions . However, its selectivity profile remains under investigation.
  • Methoxy Analogs (): These compounds exhibit reduced off-target binding in cell-based assays, attributed to their polar substituents, which may hinder interactions with non-target hydrophobic regions .
  • Fluorinated Analog () : Demonstrates improved pharmacokinetic half-life (t₁/₂ = 6.2 h in murine models) compared to the target compound (t₁/₂ = 4.8 h), likely due to fluorine’s metabolic stability .

Toxicity and Solubility

  • The target compound’s low solubility (<10 µM in PBS) limits its oral bioavailability, whereas methoxy-substituted analogs () achieve solubility >50 µM, making them more viable for formulation .
  • Cytotoxicity screening in NCI-60 cell lines revealed that the target compound exhibits moderate activity (GI₅₀ = 1.2 µM in leukemia cells), outperforming phenyl-substituted analogs (e.g., , GI₅₀ = 5.8 µM) but underperforming fluorinated derivatives (, GI₅₀ = 0.7 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.